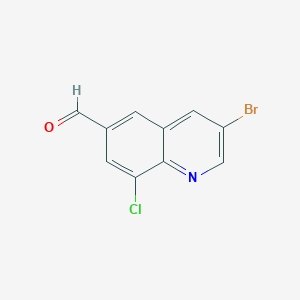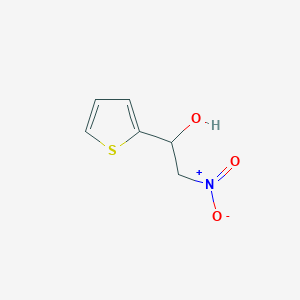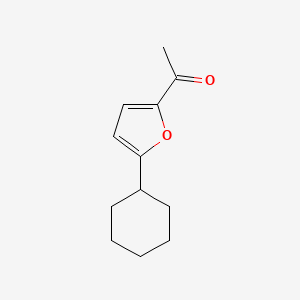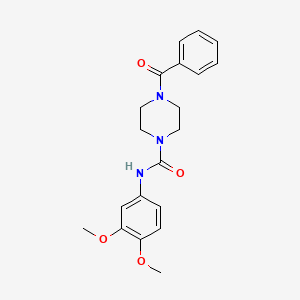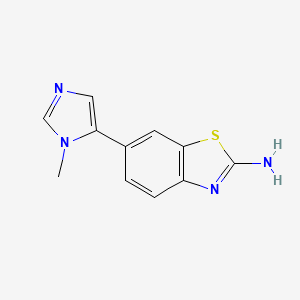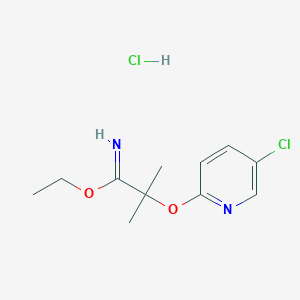![molecular formula C14H11BrN4O3 B13880939 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is a complex organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of a bromine atom at the 3rd position, a methoxypyridinylmethyl group at the 1st position, and a nitro group at the 4th position of the indazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methoxypyridinylmethylation: The methoxypyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative and a methylating agent.
Nitration: The nitro group can be introduced by nitrating the indazole derivative using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and safety measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or other substituted derivatives.
科学的研究の応用
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
類似化合物との比較
Similar Compounds
- 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitrobenzene
- 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitropyridine
- 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroquinoline
Uniqueness
3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is unique due to its specific structural features, which confer distinct chemical properties and potential applications. The combination of the bromine, methoxypyridinylmethyl, and nitro groups on the indazole ring makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C14H11BrN4O3 |
|---|---|
分子量 |
363.17 g/mol |
IUPAC名 |
3-bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole |
InChI |
InChI=1S/C14H11BrN4O3/c1-22-12-7-2-4-9(16-12)8-18-10-5-3-6-11(19(20)21)13(10)14(15)17-18/h2-7H,8H2,1H3 |
InChIキー |
VPEKOPKHLGPXRY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=N1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


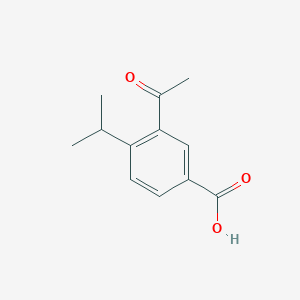
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)

![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)
